molecular formula C21H16N4O3S B2588341 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1251632-22-0

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2588341
CAS No.: 1251632-22-0
M. Wt: 404.44
InChI Key: YVZLTSIYJMBXEF-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled with the xanthene core under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to the combination of its three distinct rings, which confer a range of chemical and biological properties.

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic compound that integrates multiple heterocyclic structures known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a xanthene core, substituted with a 1,3,4-oxadiazole and a thiazole moiety. This structural arrangement is significant as both thiazole and oxadiazole derivatives have been documented to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives can outperform traditional antibiotics like nalidixic acid against strains such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A study by Dhumal et al. (2016) highlighted that certain oxadiazole-thiazole combinations exhibited potent antitubercular activity against Mycobacterium bovis BCG . The most effective derivatives were noted for their ability to disrupt fatty acid biosynthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity : Compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. For example, derivatives demonstrated significant activity against solid tumors by inducing apoptosis and inhibiting cell proliferation .
  • Inflammatory Cytokine Modulation : Some studies have reported that these compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual role in both cancer therapy and inflammation management .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are also noteworthy:

  • Mechanism : The thiazole and oxadiazole rings have been implicated in reducing inflammation through the inhibition of specific pathways involved in cytokine release .
  • Research Findings : A study found that certain derivatives could significantly reduce the levels of inflammatory markers in vitro, indicating potential therapeutic benefits in inflammatory diseases.

Data Summary

Biological ActivityMechanism of ActionKey Findings
AntimicrobialInhibition of DNA gyraseEffective against E. coli, S. aureus; outperformed nalidixic acid
AnticancerInduction of apoptosisSignificant cytotoxicity against solid tumors; modulation of IL-6 and TNF-α
Anti-inflammatoryCytokine signaling inhibitionReduced inflammatory markers in vitro

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-11-18(29-12(2)22-11)20-24-25-21(28-20)23-19(26)17-13-7-3-5-9-15(13)27-16-10-6-4-8-14(16)17/h3-10,17H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLTSIYJMBXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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